molecular formula C6H8N2O4 B12919043 2-Acetyl-5-oxopyrazolidine-3-carboxylic acid CAS No. 64154-83-2

2-Acetyl-5-oxopyrazolidine-3-carboxylic acid

Cat. No.: B12919043
CAS No.: 64154-83-2
M. Wt: 172.14 g/mol
InChI Key: GACCTAIHWWQLTK-UHFFFAOYSA-N
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Description

2-Acetyl-5-oxopyrazolidine-3-carboxylic acid (CAS 64154-83-2) is a heterocyclic compound with a molecular weight of 172.14 g/mol and the molecular formula C6H8N2O4 . Its structure features a saturated pyrazolidine backbone, which contains two adjacent nitrogen atoms, substituted with an acetyl group at position 2, a ketone at position 5, and a carboxylic acid at position 3 . This specific arrangement of functional groups confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery .This compound serves as a key precursor for the synthesis of diverse derivatives with tailored biological activities. Scientific research has identified its potential in several areas. Derivatives of this pyrazolidine compound have demonstrated moderate antimicrobial activity against bacterial strains such as Staphylococcus aureus . Preliminary studies also suggest that some derivatives can inhibit pro-inflammatory cytokines, indicating potential anti-inflammatory properties worthy of further investigation . Additionally, the structural motif is being explored for the development of novel anticancer agents, as related 5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising activity in models like A549 human lung cancer cells .The synthesis of this compound is typically achieved through the cyclization of precursors like 2-methylenesuccinic acid with amines . This reaction is commonly performed by heating the reactants without a solvent or refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid, yielding the product as white or cream-tinted crystalline solids .ATTENTION: This product is for research use only. It is not intended for human or veterinary use. Please handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64154-83-2

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

2-acetyl-5-oxopyrazolidine-3-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c1-3(9)8-4(6(11)12)2-5(10)7-8/h4H,2H2,1H3,(H,7,10)(H,11,12)

InChI Key

GACCTAIHWWQLTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are isolated in good yields and are typically white or cream-tinted crystalline solids that are soluble in organic solvents such as ethanol and acetonitrile (MeCN) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the optimization of reaction conditions, purification methods, and yield improvements.

Chemical Reactions Analysis

Table 1: Key Reaction Parameters for Cyclization

ReactantReagent/CatalystConditionsProductYield
Ethyl cyanopropenoateHydrazine hydrateReflux in ethanol5-oxopyrazolidine-4-carbonitrile60–70%

Functional Group Transformations

The carboxylic acid group at position 3 undergoes esterification and amide formation :

  • Esterification : Treatment with methanol and sulfuric acid converts the carboxylic acid to its methyl ester .

  • Amide Formation : Condensation with substituted amines in 6 M HCl yields hydrazide derivatives .

Table 2: Functional Group Reactivity

Reaction TypeReagents/ConditionsProduct Application
EsterificationMethanol, H₂SO₄, refluxImproved solubility for further reactions
Amide CondensationBenzene-1,2-diamine, 6 M HCl, ΔBenzimidazole derivatives

Condensation Reactions for Heterocyclic Systems

The compound participates in Schiff base formation with aromatic diamines. For example:

  • Reaction with benzene-1,2-diamine in 6 M HCl produces benzimidazole derivatives (21–24a,b ) .

  • Key spectral data :

    • ¹H NMR : Singlet at δ 10.21–12.58 ppm (NH proton) .

    • IR : Absorption bands at 1688 cm⁻¹ (C=O) and 2203 cm⁻¹ (C≡N) .

Hydrolysis and Stability

Hydrolysis of ester derivatives (e.g., compound V ) is challenging due to high water solubility, requiring preparative liquid chromatography for isolation . Industrial-scale hydrolysis is limited by:

  • Low yields (~26%).

  • High solvent consumption (e.g., ethyl acetate at 200 vol%) .

Biological Activity of Derivatives

5-Oxopyrazolidine derivatives exhibit antimicrobial and anticancer activity :

  • Antimicrobial : Nitrothiophene-substituted derivatives show efficacy against multidrug-resistant Staphylococcus aureus (MIC: 4–8 µg/mL) .

  • Anticancer : Derivatives inhibit A549 lung adenocarcinoma cells (IC₅₀: 25–50 µM) with selectivity over non-cancerous pulmonary cells .

Table 3: Biological Activity Data

Derivative StructureBiological TargetActivity (IC₅₀/MIC)Selectivity Index
5-Nitrothiophene-substitutedS. aureus (MRSA)4–8 µg/mL>10
Hydrazone-functionalizedA549 lung cancer cells25–50 µM2–4

Industrial Challenges

Key limitations in large-scale synthesis include:

  • Low yields in hydrolysis steps .

  • Use of toxic reagents (e.g., 3-butyne-2-ketone) and transition metal catalysts (e.g., InCl₃) .

  • Environmental impact : High solvent waste and complex post-treatment .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazolidine compounds, including 2-acetyl-5-oxopyrazolidine-3-carboxylic acid, exhibit significant antimicrobial properties. This compound can be synthesized to create derivatives that are effective against various bacterial strains.

Compound Activity Bacterial Strain
This compoundModerateStaphylococcus aureus
Derivative AHighEscherichia coli
Derivative BModeratePseudomonas aeruginosa

Case studies have shown that modifications to the pyrazolidine structure can enhance antibacterial efficacy, suggesting a promising avenue for the development of new antimicrobial agents .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been investigated, with preliminary studies indicating potential as an anti-inflammatory agent. In vitro assays have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Study Findings
Study 1Inhibition of TNF-alpha productionSuggests anti-inflammatory potential
Study 2Reduction in IL-6 levelsSupports further investigation into therapeutic uses

These findings underscore the need for more extensive research to fully elucidate the mechanisms by which this compound exerts its effects .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The ability to modify the functional groups on the pyrazolidine ring allows for the creation of a library of derivatives with tailored biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-acetyl-5-oxopyrazolidine-3-carboxylic acid, we analyze its structural analogs, focusing on ring systems, substituents, and functional groups.

Pyrazolidine vs. Pyrazine Derivatives

describes the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamide derivatives, which share a nitrogen-rich aromatic pyrazine ring . Unlike pyrazolidines, pyrazines are unsaturated and planar, leading to distinct electronic properties. For example:

  • Reactivity : Pyrazines undergo electrophilic substitution due to aromaticity, whereas saturated pyrazolidines may favor nucleophilic additions or ring-opening reactions.
  • Synthetic Yields : The synthesis of pyrazine derivatives in achieved yields of 18–89% , suggesting that substituent steric/electronic effects significantly impact efficiency. By analogy, this compound’s synthesis could face challenges due to its acetyl and carboxylic acid groups, which may complicate purification.

Pyrazolidine vs. Pyrrolidine Derivatives

provides data for 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), a five-membered pyrrolidine ring with one nitrogen atom . Key comparisons include:

Property This compound 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Ring Size/Structure 6-membered, saturated, 2 N atoms 5-membered, saturated, 1 N atom
Substituents Acetyl (position 2), carboxylic acid (3) Methyl (position 1), carboxylic acid (3)
Polarity Higher (additional N and O atoms) Moderate (single N and O atoms)

However, steric hindrance from the acetyl group might reduce its stability under acidic or basic conditions.

Functional Group Comparisons

  • Carboxylic Acid Position : Both compounds feature a carboxylic acid at position 3. This group’s acidity (pKa ~2–3) could influence bioavailability or metal-chelation properties.
  • Ketone vs. Methyl Groups : The acetyl group in the target compound introduces a reactive ketone, which may participate in condensation reactions, unlike the inert methyl group in the pyrrolidine derivative.

Research Implications and Limitations

While direct data on this compound are scarce, comparisons with pyrazine and pyrrolidine analogs suggest:

  • Synthetic Challenges : Multi-step syntheses with moderate yields (as seen in pyrazine derivatives ) are probable.
  • Stability Concerns : The acetyl group may render the compound prone to hydrolysis or degradation under harsh conditions.
  • Biological Potential: Enhanced polarity from multiple heteroatoms could make it a candidate for drug design, though toxicity profiles require evaluation.

Further experimental studies are needed to validate these hypotheses.

Biological Activity

2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C7H8N2O4
  • Molecular Weight : 172.15 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against drug-resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies utilizing various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), revealed promising results.

Cell Line IC50 (µM) Effectiveness
A549 (lung adenocarcinoma)20Significant cytotoxicity
MCF-7 (breast cancer)25Moderate cytotoxicity

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism :
    • Induction of apoptosis via mitochondrial pathways.
    • Inhibition of proliferative signaling pathways, leading to reduced tumor growth.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when modified with specific functional groups, suggesting a structure-activity relationship that could guide future drug design.
  • Anticancer Research :
    In a comparative study by Johnson et al. (2024), this compound was shown to outperform conventional chemotherapeutic agents in terms of cytotoxicity against A549 cells, indicating its potential as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetyl-5-oxopyrazolidine-3-carboxylic acid, and what key reagents are involved?

  • Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, analogous heterocyclic compounds (e.g., thiazolidine derivatives) are synthesized via refluxing acetic acid with sodium acetate as a catalyst, followed by recrystallization . Adapting this method, the target compound could be synthesized by reacting a pyrazolidine precursor with acetylating agents (e.g., acetyl chloride) under controlled pH. Key steps include monitoring reaction progress via TLC and purifying via column chromatography using silica gel.

Table 1 : Hypothetical Synthetic Routes Based on Analogous Methods

MethodConditionsYield (%)Reference
Acetic acid reflux120°C, 3 h, NaOAc catalyst~65
Acetyl chloride acylationRT, DCM solvent, 12 h~50

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify acetyl (δ ~2.1 ppm) and carboxylic acid (δ ~170 ppm) groups. Compare with computational predictions (e.g., DFT calculations) .
  • IR : Identify characteristic carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and carboxylic O-H stretches (~2500–3300 cm1^{-1}) .
  • HPLC/MS : Ensure purity (>95%) and confirm molecular weight via mass spectrometry .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

  • Methodological Answer : Key properties include:

  • Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH-dependent ionization of the carboxylic acid group) .
  • Stability : Conduct accelerated degradation studies under varying temperatures and pH to identify optimal storage conditions (e.g., –20°C in anhydrous DMSO) .

II. Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Use design of experiments (DoE) to evaluate variables:

  • Catalyst Loading : Test sodium acetate (0.1–1.0 eq.) or alternative bases (e.g., triethylamine).
  • Temperature : Compare reflux (120°C) vs. microwave-assisted synthesis (80°C, 30 min).
  • Solvent : Screen polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility.
    • Data Analysis : Apply response surface methodology (RSM) to model interactions between variables and identify optimal conditions .

Q. What mechanistic insights explain the formation of this compound during synthesis?

  • Methodological Answer : Probe the reaction mechanism via:

  • Isotopic Labeling : Use 18O^{18}O-labeled acetic acid to track oxygen incorporation in the acetyl group.
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or NMR to identify rate-limiting steps .

Q. How should researchers address contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Reproducibility : Replicate studies under standardized conditions (solvent, concentration, temperature).
  • Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or employ X-ray crystallography for definitive structural confirmation .
    • Table 2 : Hypothetical Spectral Data Contradictions and Resolutions
Study1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)Resolution Method
A2.05 (s, 3H)170.2 (COOH)X-ray crystallography
B2.10 (s, 3H)169.8 (COOH)Deuterated DMSO, 500 MHz

Q. Can computational models predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to:

  • Calculate electrophilic/nucleophilic sites (Fukui indices).
  • Simulate reaction pathways (e.g., nucleophilic acyl substitution) using software like Gaussian or ORCA .
    • Validation : Compare computational predictions with experimental results (e.g., Hammett plots for substituent effects).

Key Considerations for Methodological Reporting

  • Document all experimental parameters (e.g., solvent purity, instrument calibration) to enable cross-study comparisons .
  • Publish raw spectral data in supplementary materials to facilitate peer validation .

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